Carbofuran

Beschreibung

This compound is a carbamate ester and a member of 1-benzofurans. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a carbamate insecticide, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide, an agrochemical, an avicide and a nematicide.

This compound is a natural product found in Daucus carota with data available.

This compound is a synthetic carbamate pesticide that is an odorless, white crystalline solid, and exposure occurs by inhalation, ingestion, and contact, and it is an acetylcholinesterase inhibitor, and endocrine disruptor, and a probable reproduction/development intoxicant.

This compound is a carbamate pesticide. It is used as systemic agricultural insecticide, acaricide and nematocide. This compound has been shown to exhibit neuroprotectant and neuroprotective functions (A7790, A7790). This compound belongs to the family of Benzofurans. These are organic compounds containing a benzene ring fused to a furan.

A cholinesterase inhibitor that is used as a systemic insecticide, an acaricide, and nematocide. (From Merck Index, 11th ed)

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

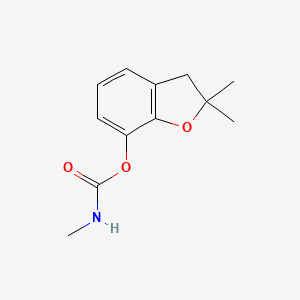

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-12(2)7-8-5-4-6-9(10(8)16-12)15-11(14)13-3/h4-6H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEPRVBVGDRKAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OC(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9020249 | |

| Record name | Carbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Carbofuran is an odorless white crystalline solid. Contact with skin may burn skin and eyes. When exposed to heat or flames it may emit toxic oxides of nitrogen. It is toxic by inhalation, skin contact, and/ or ingestion. It is used as a pesticide., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.]; [NIOSH], Solid, COLOURLESS CRYSTALS., Odorless, white or grayish, crystalline solid., Odorless, white or grayish, crystalline solid. [insecticide] [Note: May be dissolved in a liquid carrier.] | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBOFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/287 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

0.07 % at 77 °F (NIOSH, 2023), In water, 351 mg/L at 25 °C, In dichloromethane >200, isopropanol 20-50, toluene 10-20 (all in g/L, 20 °C), Unstable in alkaline media. Stable in acidic and neutral media., Highly soluble in N-methyl-2-pyrrolidone, dimethylformamide, dimethyl sulfoxide, acetone, acetonitrile, methylene chloride, cyclohexanone, benzene, xylene, 150 g/kg acetone, 140 g/kg acetonitrile, 120 g/kg dichloromethane, 90 g/kg cyclohexanone, 40 g/kg benzene, 0.32 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 0.07, (77 °F): 0.07% | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Carbofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.18 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.180 g/cu cm, 1.2 g/cm³, 1.18 | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBOFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/287 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

2e-05 mmHg at 91.4 °F (EPA, 1998), 0.00000054 [mmHg], 0.072 mPa /5.4X10-7 mm Hg/ at 25 °C, Vapor pressure, Pa at 33 °C: 0.0027, (77 °F): 0.000003 mmHg | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/253 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARBOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBOFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/287 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

White, crystalline solid, White or grayish, crystalline solid [Note: May be dissolved in a liquid carrier]., Colorless crystals | |

CAS No. |

1563-66-2 | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Carbofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbofuran [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | carbofuran | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, 7-(N-methylcarbamate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.867 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKF77S6Y67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARBOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBOFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/287 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbamic acid, methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/FB903210.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

302 to 307 °F (EPA, 1998), 153.2 °C, Melting point = 153-154 °C (pure); 150-152 °C (technical), 150 - 152 °C, 153 °C, 304 °F | |

| Record name | CARBOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CARBOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Carbofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031770 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CARBOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0122 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CARBOFURAN | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/287 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Carbofuran | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0101.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

In-Depth Technical Guide to the Physicochemical Properties of Carbofuran: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran, a broad-spectrum N-methylcarbamate pesticide, is recognized for its potent insecticidal, nematicidal, and acaricidal properties. Its efficacy is, however, juxtaposed with significant toxicity, necessitating a thorough understanding of its physicochemical characteristics to predict its environmental fate, design effective analytical methods, and develop safer formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility in various solvents and its stability under different environmental conditions, including pH, temperature, and light. This document summarizes key quantitative data in structured tables, presents detailed experimental methodologies for crucial analyses, and utilizes visualizations to elucidate degradation pathways and analytical workflows.

Physicochemical Properties of this compound

This compound is a white crystalline solid with the chemical formula C₁₂H₁₅NO₃.[1] Its fundamental physical and chemical properties are pivotal in determining its behavior in biological and environmental systems.

General Properties

A compilation of the general physicochemical properties of this compound is presented in Table 1.

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Name | 2,3-dihydro-2,2-dimethylbenzofuran-7-yl methylcarbamate | [2] |

| CAS Number | 1563-66-2 | [2] |

| Molecular Weight | 221.26 g/mol | [3] |

| Appearance | Odorless, white crystalline solid | [1][2] |

| Melting Point | 153-154 °C | [2] |

| Vapor Pressure | 2.7 mPa at 33 °C | [2] |

| Log P (Octanol-Water Partition Coefficient) | 2.32 | [3] |

Solubility

The solubility of this compound is a critical parameter influencing its environmental mobility and bioavailability. It exhibits moderate solubility in water and is soluble in a range of organic solvents.[2][3]

Table 2: Solubility of this compound in Water and Organic Solvents

| Solvent | Solubility | Temperature (°C) | References |

| Water | 320 - 700 mg/L | 25 | [2][4] |

| Acetone | Very soluble (15% w/w) | 25 | [2][4] |

| Acetonitrile | Very soluble (14% w/w) | 25 | [4][5] |

| Benzene | Very soluble | - | [2] |

| Cyclohexanone | Very soluble (9% w/w) | 25 | [2][5] |

| Dimethylformamide (DMF) | Highly soluble (27% w/w) | 25 | [3][4] |

| Dimethyl sulfoxide (DMSO) | Highly soluble (25% w/w) | 25 | [3][5] |

| Methylene Chloride | 12% w/w | 25 | [5] |

| Xylene | Insoluble | - | [4] |

| Petroleum Ether | Insoluble | - | [4] |

| Kerosene | Insoluble | - | [4] |

Stability

This compound's stability is significantly influenced by environmental factors such as pH, temperature, and exposure to light. Understanding its degradation kinetics is crucial for predicting its persistence in various matrices.

This compound is stable under neutral or acidic conditions but is unstable and degrades rapidly in alkaline media.[1] The primary degradation pathway is hydrolysis, which involves the cleavage of the carbamate bond to form this compound phenol.[6] The rate of hydrolysis is highly dependent on pH.

Table 3: Hydrolytic Stability of this compound at 25 °C

| pH | Half-life | References |

| 5.0 | Stable over 28 days | [7] |

| 6.0 | 690 weeks | [8] |

| 7.0 | 26 days - 8.2 weeks | [7][8] |

| 8.0 | 1.0 week | [8] |

| 9.0 | 12 hours | [7] |

This compound degrades at temperatures above 130°C.[6] For pesticide formulation stability testing, accelerated studies are often conducted at elevated temperatures, such as 54°C for 14 days, to predict long-term stability.

This compound is susceptible to degradation upon exposure to sunlight. Photolysis is a significant degradation pathway in aqueous environments. The half-life of this compound in a pH 7.0 buffered aqueous solution at 25°C when subjected to 300-400 nm radiation is approximately 150 hours.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the determination of this compound's solubility and stability.

Determination of Water Solubility (Flask Method - based on OECD Guideline 105)

This protocol describes a method for determining the water solubility of this compound using the flask method, which is suitable for substances with solubility above 10⁻² g/L.[2]

Materials:

-

This compound, analytical standard

-

Distilled or deionized water

-

Constant-temperature water bath with shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with UV detector or equivalent analytical instrument

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a glass-stoppered flask containing a known volume of water. The excess amount should be sufficient to ensure that a solid phase remains after equilibrium is reached.

-

Place the flask in a constant-temperature water bath set at 25 ± 0.5 °C.

-

Agitate the flask for a sufficient period to allow equilibrium to be reached (e.g., 24-48 hours). A preliminary test can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, stop the agitation and allow the undissolved this compound to settle.

-

Centrifuge an aliquot of the supernatant at a controlled temperature to remove any suspended particles.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant for analysis.

-

Determine the concentration of this compound in the supernatant using a validated analytical method, such as HPLC-UV.

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., acetonitrile).

-

Analyze the standards and the sample under the same conditions.

-

Calculate the water solubility of this compound from the calibration curve.

-

HPLC Conditions for Analysis:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detector Wavelength: 280 nm

-

Column Temperature: 30 °C

Determination of Hydrolytic Stability (based on EPA OPPTS 830.6317)

This protocol outlines a procedure to determine the rate of hydrolysis of this compound in aqueous solutions at different pH values.[9]

Materials:

-

This compound, analytical standard

-

Sterile, buffered aqueous solutions at pH 5, 7, and 9.

-

Constant-temperature incubator or water bath

-

Volumetric flasks, pipettes, and vials

-

HPLC-UV or equivalent analytical instrument

Procedure:

-

Preparation of Test Solutions:

-

Prepare sterile buffer solutions at pH 5, 7, and 9.

-

Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile).

-

Spike the buffer solutions with the this compound stock solution to a known initial concentration (e.g., 1-10 mg/L). The volume of the organic solvent should be minimal (typically <1%) to avoid affecting the hydrolysis rate.

-

-

Incubation:

-

Dispense the test solutions into sterile, sealed vials.

-

Incubate the vials in the dark at a constant temperature (e.g., 25 °C).

-

-

Sampling and Analysis:

-

At predetermined time intervals, withdraw an aliquot from each vial. The sampling frequency should be adjusted based on the expected degradation rate at each pH.

-

Immediately analyze the samples for the concentration of this compound using a validated HPLC-UV method (see section 2.1 for example conditions).

-

-

Data Analysis:

-

Plot the natural logarithm of the this compound concentration versus time for each pH.

-

Determine the first-order rate constant (k) from the slope of the regression line.

-

Calculate the half-life (t₁/₂) for each pH using the equation: t₁/₂ = ln(2) / k.

-

Photostability Testing (based on ICH Q1B Guideline)

This protocol describes a method for assessing the photostability of this compound in an aqueous solution.[10]

Materials:

-

This compound, analytical standard

-

Solvent (e.g., water or a mixture of water and a water-miscible solvent)

-

Photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated radiometer and lux meter

-

Chemically inert and transparent containers (e.g., quartz cells)

-

Dark control samples wrapped in aluminum foil

-

HPLC-UV or equivalent analytical instrument

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound of known concentration in a suitable solvent.

-

Place the solution in transparent containers.

-

Prepare identical samples to be used as dark controls by wrapping them in aluminum foil.

-

-

Light Exposure:

-

Place the test and dark control samples in the photostability chamber.

-

Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Monitor the temperature during the exposure to ensure it does not cause thermal degradation.

-

-

Analysis:

-

At the end of the exposure period, analyze the exposed and dark control samples for the concentration of this compound using a validated HPLC-UV method.

-

Compare the results to determine the extent of photodegradation. The difference in degradation between the exposed and dark control samples represents the degradation due to light.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to this compound.

Chemical Degradation Pathway of this compound

This diagram illustrates the primary hydrolytic degradation pathway of this compound in an alkaline medium.

Caption: Hydrolytic degradation of this compound.

Simplified Metabolic Pathway of this compound in Mammals

This diagram shows the main metabolic transformations of this compound in mammals, primarily through oxidation.

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for this compound Residue Analysis (QuEChERS Method)

This diagram outlines the key steps in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the analysis of this compound residues in a food matrix.

Caption: QuEChERS workflow for this compound analysis.

Conclusion

The physicochemical properties of this compound, particularly its solubility and stability, are fundamental to understanding its environmental behavior, toxicological profile, and for the development of robust analytical methodologies. This compound's moderate water solubility contributes to its potential for environmental mobility, while its rapid degradation in alkaline conditions and susceptibility to photolysis are key factors in its environmental persistence. The detailed experimental protocols provided in this guide offer a foundation for consistent and reliable determination of these critical parameters. The visualizations of its degradation and metabolic pathways, along with the analytical workflow, serve to clarify complex processes for researchers and professionals in the field. A comprehensive grasp of these core properties is essential for the safe and effective management of this compound and the development of next-generation crop protection agents.

References

- 1. This compound (Ref: OMS 864) [sitem.herts.ac.uk]

- 2. Secure Verification [vinar.vin.bg.ac.rs]

- 3. scispace.com [scispace.com]

- 4. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]

- 5. susana.org [susana.org]

- 6. scispace.com [scispace.com]

- 7. A Study of the Photodegradation this compound and its Metabolites in Paddy Water Samples | Journal of Experimental Biology and Agricultural Sciences [jebas.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. pharmabeginers.com [pharmabeginers.com]

An In-depth Technical Guide on the Mechanism of Action of Carbofuran on Acetylcholinesterase

Introduction

Carbofuran is a broad-spectrum N-methylcarbamate pesticide, widely utilized as an insecticide, nematicide, and acaricide in agricultural settings.[1][2][3] Its potent biological activity stems from its targeted action on the nervous system of insects and other organisms. The primary molecular target of this compound is the enzyme acetylcholinesterase (AChE), a critical component in the regulation of synaptic transmission.[4][5][6] This guide provides a detailed examination of the molecular mechanism by which this compound inhibits acetylcholinesterase, supported by quantitative data, experimental protocols, and visual diagrams for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Reversible Inhibition of Acetylcholinesterase

Acetylcholinesterase is a serine hydrolase enzyme responsible for the rapid breakdown of the neurotransmitter acetylcholine (ACh) into choline and acetic acid at cholinergic synapses and neuromuscular junctions.[4][7] This hydrolytic action terminates the nerve signal, allowing the postsynaptic neuron or muscle cell to repolarize and prepare for the next impulse.

This compound exerts its neurotoxic effects by disrupting this process. The mechanism involves the following key steps:

-

Binding to the AChE Active Site : this compound binds with high affinity to the active site of acetylcholinesterase.[4]

-

Carbamylation of the Serine Residue : Like other N-methylcarbamate compounds, this compound acts as a substrate for AChE. During the catalytic process, the carbamoyl moiety of this compound is transferred to the hydroxyl group of a critical serine residue within the enzyme's active site. This process is known as carbamylation.[4][5][8]

-

Formation of a Stable, Inactive Complex : The formation of the carbamylated enzyme results in a stable, but inactive, AChE-carbofuran complex.[5] This complex is significantly more resistant to hydrolysis than the acetylated enzyme intermediate formed during the normal breakdown of acetylcholine.

-

Accumulation of Acetylcholine : With the enzyme inhibited, acetylcholine cannot be effectively hydrolyzed and accumulates in the synaptic cleft.[4][7] This leads to the continuous and excessive stimulation of muscarinic and nicotinic acetylcholine receptors on postsynaptic cells, resulting in cholinergic crisis and, ultimately, respiratory failure.[2][8]

Unlike organophosphates, which cause irreversible phosphorylation of AChE, the carbamylation by this compound is reversible .[5][7][8] The carbamylated enzyme can be slowly hydrolyzed, eventually regenerating the active enzyme. This reversibility means that the duration of toxicity is typically less than 24 hours, provided the exposure is not lethal.[8]

Figure 1. Mechanism of Acetylcholinesterase Inhibition by this compound.

Quantitative Data Presentation

The inhibitory potency of this compound against acetylcholinesterase can be quantified using various metrics, most notably the half-maximal inhibitory concentration (IC50). The following table summarizes key quantitative data from scientific literature.

| Parameter | Species/Source | Value | Notes | Reference(s) |

| IC50 | Not Specified (General) | 3.3 x 10⁻⁸ M (33 nM) | Represents the concentration of this compound required to inhibit 50% of AChE activity. | [3] |

| Inhibition | Aphelenchus avenae (Nematode) | >97% | AChE activity was suppressed by over 97% after treatment. The inhibition was reversible. | [9] |

| Inhibition | Cyprinus carpio (Carp) Brain | 73.5% | Maximum inhibition observed after 30 days of exposure to the highest concentration (100 µg/L). | [10] |

| Inhibition | Cyprinus carpio (Carp) Muscle | 67.1% | Maximum inhibition observed after 30 days of exposure to the highest concentration (100 µg/L). | [10] |

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining AChE inhibition by compounds like this compound is the spectrophotometric assay developed by Ellman et al.[11] This assay uses a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to quantify enzyme activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATChI) to produce thiocholine and acetic acid. The liberated thiocholine is a thiol that reacts with DTNB, cleaving the disulfide bond to yield 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB). TNB is a yellow-colored anion with a maximum absorbance at 405-412 nm. The rate of TNB formation is directly proportional to AChE activity. In the presence of an inhibitor like this compound, the rate of this colorimetric reaction decreases.

Detailed Methodology (Adapted for 96-well plate format):

-

Reagent Preparation :

-

Assay Buffer : 0.1 M Potassium Phosphate Buffer, pH 8.0.

-

AChE Solution : Prepare a working solution of purified acetylcholinesterase (e.g., from Electrophorus electricus) in the assay buffer to a final concentration of approximately 0.05-0.1 U/mL.[11][12]

-

DTNB Solution : Prepare a 3 mM solution of DTNB in the assay buffer.[11]

-

Substrate Solution : Prepare a 15 mM solution of acetylthiocholine iodide (AChI) in deionized water.[11]

-

Inhibitor (this compound) Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the assay does not exceed 1%) and then dilute further in the assay buffer.

-

-

Assay Procedure :

-

Blank Control : To a well, add 100 µL of DTNB solution, 275 µL of buffer, and 100 µL of substrate solution. This controls for non-enzymatic hydrolysis.[11]

-

Positive Control (100% Activity) : To a well, add 50 µL of buffer, 25 µL of AChE solution, and 25 µL of the solvent used for the inhibitor (e.g., 1% DMSO).

-

Test Samples : To separate wells, add 50 µL of buffer, 25 µL of AChE solution, and 25 µL of the various this compound dilutions.

-

Incubation : Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[12][13]

-

Reaction Initiation : Initiate the enzymatic reaction by adding 150 µL of a reaction mix (containing the substrate and DTNB) to all wells. Alternatively, add the substrate solution to start the reaction.[11][13]

-

Measurement : Immediately begin monitoring the change in absorbance at 405-412 nm every minute for 5-10 minutes using a spectrophotometric multiwell plate reader.[11][13]

-

-

Data Analysis :

-

Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Figure 2. Experimental Workflow for the Ellman Assay to Measure AChE Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound and Wildlife Poisoning - RSC ECG [envchemgroup.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound pesticide toxicity to the eye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.flvc.org [journals.flvc.org]

- 10. Effects of this compound and deltamethrin on acetylcholinesterase activity in brain and muscle of the common carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Environmental Fate and Transport of Carbofuran in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbofuran (2,3-dihydro-2,2-dimethyl-7-benzofuranyl N-methylcarbamate) is a broad-spectrum carbamate pesticide that has been widely used as an insecticide, nematicide, and acaricide.[1] Due to its high toxicity and potential for environmental contamination, understanding its fate and transport in the soil compartment is of paramount importance for environmental risk assessment and the development of remediation strategies.[1][2] This technical guide provides an in-depth overview of the key processes governing the environmental behavior of this compound in soil, including its degradation, adsorption, and transport mechanisms. The information is supplemented with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Data Presentation: Quantitative Overview of this compound's Behavior in Soil

The persistence and mobility of this compound in soil are dictated by a combination of its physicochemical properties and the characteristics of the soil environment. The following tables summarize key quantitative data from various studies, providing a comparative look at its behavior under different conditions.

Table 1: Soil Half-Life (DT50) of this compound

| Soil Type | pH | Organic Matter (%) | Temperature (°C) | Moisture Content | Half-Life (days) | Reference(s) |

| Sandy Loam | 6.5 | 0.4 | - | - | Not specified | [3] |

| Silt Loam | 7.1 | 1.2 | - | - | Not specified | [3] |

| Clay | - | High | - | - | 115.52 - 203.87 | [4] |

| Loamy Sand | - | - | - | - | <3 in pre-treated soil | [5] |

| Various | 4.3 - 7.9 | - | - | - | 21 - >350 | [6] |

| Moroccan Soil | - | - | - | Field Conditions | ~148 | [6] |

| Tropical Soils | - | - | - | - | 66 - 115.5 | [4] |

| General | - | - | - | - | 11 - 75 | [7] |

Table 2: Soil Sorption Coefficients (Kd and Koc) of this compound

| Soil Type | pH | Organic Carbon (%) | Kd (L/kg) | Koc (L/kg) | Reference(s) |

| Silt Loam | 7.1 | 1.2 | 0.246 | 20.5 | [3] |

| Sandy Loam | 6.5 | 0.4 | 0.115 | 28.9 | [3] |

| Sandy Loam | - | - | 0.11 - 4.1 | - | [8] |

| Loam | - | - | - | - | [9] |

| General | - | - | - | 7.3 - 123 | [7] |

| General | - | - | - | 22 | [10] |

Core Processes Governing this compound's Fate in Soil

The environmental fate of this compound in soil is primarily governed by three interconnected processes: degradation, adsorption/desorption, and transport (leaching and volatilization).

Degradation of this compound

This compound degradation in soil occurs through a combination of chemical and biological pathways. The primary mechanisms are hydrolysis, photolysis, and microbial degradation.[1][2]

-

Hydrolysis: This is a major degradation pathway, particularly in alkaline soils.[1] The carbamate ester linkage is cleaved, leading to the formation of this compound-7-phenol, which is less toxic than the parent compound.[11] The rate of hydrolysis is significantly influenced by soil pH, with faster degradation observed under alkaline conditions.[12]

-

Microbial Degradation: Soil microorganisms play a crucial role in the breakdown of this compound.[11] Various bacterial and fungal species have been identified that can utilize this compound as a source of carbon and nitrogen.[11] This process can lead to the formation of metabolites such as 3-hydroxythis compound and 3-ketothis compound, which can be as toxic as the parent compound.[1][2] Repeated applications of this compound can lead to enhanced microbial degradation due to the acclimation of the microbial population.[13]

-

Photolysis: On the soil surface, this compound can be degraded by sunlight.[12] This process involves the cleavage of the carbamate group and subsequent reactions.[12] The extent of photolysis is generally limited to the top few millimeters of the soil.

The major degradation products of this compound in soil are this compound-7-phenol, 3-hydroxythis compound, and 3-ketothis compound.[11]

References

- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. fao.org [fao.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound residues in soil and consumption risks among farmers growing vegetables in Ubon Ratchathani Province, Thailand [aimspress.com]

- 6. inra.org.ma [inra.org.ma]

- 7. This compound | C12H15NO3 | CID 2566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Soil Organic Matter Composition and pH as Factors Affecting Retention of Carbaryl, this compound and Metolachlor in Soil [mdpi.com]

- 10. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 11. Enhancement of this compound degradation by immobilized Bacillus sp. strain DT1 [eeer.org]

- 12. ikm.org.my [ikm.org.my]

- 13. researchgate.net [researchgate.net]

Carbofuran Degradation: A Technical Guide to Pathways and Metabolites

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of carbofuran, a broad-spectrum carbamate insecticide. It details the major metabolites formed through biotic and abiotic processes and offers structured quantitative data for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key analytical methods and visualizes the complex degradation pathways to facilitate a deeper understanding of the involved mechanisms.

Core Concepts in this compound Degradation

This compound is subject to degradation in the environment through three primary pathways: hydrolysis, photolysis, and microbial degradation.[1] These processes can occur individually or concurrently, influencing the persistence and potential toxicity of this compound in soil and water systems. The rate and extent of degradation are significantly affected by environmental factors such as pH, temperature, moisture, and the presence of microbial populations.[2][3]

Major Metabolites:

The degradation of this compound leads to the formation of several key metabolites. The most frequently reported are:

-

This compound phenol: Formed through the hydrolysis of the carbamate ester linkage.[4] It is considered less toxic than the parent compound.[1]

-

3-Hydroxythis compound: A product of oxidative metabolism, often mediated by microbial enzymes.[5] This metabolite is considered to be as toxic as this compound itself.[1]

-

3-Ketothis compound: Formed by the oxidation of 3-hydroxythis compound.[6] Similar to 3-hydroxythis compound, it exhibits toxicity comparable to the parent compound.[1]

Other reported metabolites include 3-hydroxy-7-phenolthis compound and N-methylcarbamic acid.[1]

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is often expressed in terms of its half-life (t½), which can vary significantly depending on the environmental matrix and conditions.

Table 1: Half-life of this compound under Various Conditions

| Environmental Matrix | Condition | Half-life (t½) | Reference |

| Water | pH 6.0, 25 °C | 690 weeks | [7] |

| Water | pH 7.0, 25 °C | 8.2 weeks | [7] |

| Water | pH 8.0, 25 °C | 1.0 week | [7] |

| Water (Paddy) | Sunlight Exposure | 0.04/day degradation rate | [8] |

| Water (Paddy) | Dark | 0.0186/day degradation rate | [8] |

| Soil | Field studies | 26–110 days | [9] |

| Soil (Natural) | 10 °C | > 90 days | [3] |

| Soil (Natural) | 25 °C | 39 days | [3] |

| Soil (Natural) | 35 °C | 26 days | [3] |

| Soil (Autoclaved) | 25 °C | 142 days | [3] |

| Soil | Humid tropical climate | 1.24 days | [10] |

| Liquid Mineral Medium | With Pseudomonas sp. | 12.7 days | [11] |

| Liquid Mineral Medium | With Pleurotus sp. | 16.9 days | [11] |

| Liquid Mineral Medium | With Phanerochaete chrysosporium | 17.7 days | [11] |

Table 2: Efficacy of Different Degradation Methods

| Degradation Method | Initial Concentration | Degradation (%) | Time | Reference |

| Photocatalysis (ZnO) | 88.4 mg/L | ~100% | 2 hours | [12] |

| Photocatalysis (laser-treated TiO2) | 15 mg/L | 90.3% | 150 minutes | [13] |

| Immobilized Enterobacter sp. | 50 mg/L | 100% | 9 hours | [14] |

| Free Enterobacter sp. | 50 mg/L | 100% | 12 hours | [14] |

| Immobilized Enterobacter sp. | 100 mg/L | 100% | 38 hours | [14] |

| Free Enterobacter sp. | 100 mg/L | 100% | 68 hours | [14] |

| Immobilized Laccase | - | 86% | 48 hours | |

| Syncephalastrum racemosum | 15 µg/mL | 93.02% | 168 hours | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound degradation.

Isolation and Identification of this compound-Degrading Bacteria from Soil

This protocol outlines the steps for isolating and identifying bacteria capable of utilizing this compound as a source of carbon and nitrogen.

Materials:

-

Soil samples from a this compound-treated site.

-

Sterile Mineral Salts Medium (MSM). A typical formulation includes (g/L): Na2SO4, 10; (NH4)2SO4, 13.5; NH4Cl, 2.5; KHPO4, 70; NaH2PO4, 18.[16]

-

Technical grade this compound (98% purity).

-

Nutrient agar plates.

-

Sterile water or saline solution (0.85% NaCl).

-

Incubator, shaker, centrifuge.

-

Microscope and materials for Gram staining.

-

Kits for biochemical characterization (e.g., BBL Crystal System ID Kit).

-

Materials for 16S rRNA gene sequencing (primers, PCR reagents, sequencing service).

Procedure:

-

Enrichment Culture:

-

Suspend 1 g of soil in 10 mL of sterile MSM in a flask.

-

Add this compound to the medium to a final concentration of 15 mg/L as the sole carbon source.[16]

-

Incubate the flask at 37 °C on a rotary shaker at 150 rpm for 7 days.[16]

-

After incubation, transfer an aliquot of the culture to fresh MSM with this compound and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for this compound-degrading bacteria.[17]

-

-

Isolation of Pure Cultures:

-

Perform serial dilutions of the final enrichment culture in sterile water or saline.

-

Spread 0.1 mL of each dilution onto nutrient agar plates.

-

Incubate the plates at 37 °C for 24-48 hours until distinct colonies appear.[16]

-

Select individual colonies and re-streak them onto fresh nutrient agar plates to obtain pure cultures.

-

-

Screening for Degradation Ability:

-

Inoculate each pure isolate into a flask containing MSM with this compound (15 mg/L) as the sole carbon source.

-

Incubate the flasks at 30 °C for 7 days.[16]

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600) using a spectrophotometer at regular intervals.[16] An increase in OD600 indicates bacterial growth and potential this compound degradation.

-

-

Identification of Isolates:

-

Morphological and Biochemical Characterization: Perform Gram staining and observe the cell morphology under a microscope. Conduct a series of biochemical tests to characterize the metabolic properties of the isolates.

-

Molecular Identification (16S rRNA Sequencing): Extract genomic DNA from the isolates. Amplify the 16S rRNA gene using universal primers such as 27F (5′-AGAGTTTGATCCTGGCTCAG-3′) and 1492R (5′-TACGGYTACCTTGTTACGACTT-3′).[16] Sequence the PCR product and compare the sequence with databases like GenBank to identify the bacterial species.

-

Extraction and Quantification of this compound and its Metabolites from Soil

This protocol describes the extraction of this compound and its metabolites from soil samples and their subsequent quantification using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Soil samples.

-

Ethyl acetate.

-

Solid Phase Extraction (SPE) cartridges (e.g., C18).

-

Mechanical shaker.

-

Centrifuge.

-

Rotary evaporator or nitrogen evaporator.

-

HPLC system with a UV detector.

-

This compound standard.

-

Acetonitrile (HPLC grade).

-

Potassium dihydrogen orthophosphate.

Procedure:

-

Extraction:

-

Weigh a representative sample of soil (e.g., 10 g) into a centrifuge tube.

-

Add a suitable volume of ethyl acetate (e.g., 20 mL).

-

Shake the mixture vigorously using a mechanical shaker for a specified time (e.g., 30 minutes).

-

Centrifuge the sample to separate the soil particles from the solvent.

-

Carefully collect the supernatant (the ethyl acetate extract).

-

-

Clean-up (Solid Phase Extraction):

-

Condition a C18 SPE cartridge by passing a small volume of methanol followed by water.

-

Load the ethyl acetate extract onto the conditioned cartridge.

-

Wash the cartridge with a small volume of a weak solvent to remove interferences.

-

Elute the this compound and its metabolites from the cartridge with a suitable solvent (e.g., acetonitrile).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness using a rotary evaporator or a stream of nitrogen.

-

Reconstitute the residue in a small, precise volume of the HPLC mobile phase (e.g., 1 mL).

-

-

HPLC Analysis:

-

Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 60:40 v/v), with the pH adjusted to 5.8.[18]

-

Chromatographic Conditions:

-

Column: C18 column.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 282 nm.[18]

-

Injection Volume: 20 µL.

-

-

Quantification: Inject the prepared sample extract into the HPLC system. Identify and quantify the this compound peak by comparing its retention time and peak area to those of a known concentration of a this compound standard.

-

Analysis of this compound and Metabolites in Water by GC-MS

This protocol details a method for the analysis of this compound and its metabolites in water samples using Gas Chromatography-Mass Spectrometry (GC-MS), which often requires a derivatization step to improve the volatility of the analytes.

Materials:

-

Water samples.

-

Dichloromethane.

-

Anhydrous sodium sulfate.

-

Derivatization agent (e.g., trifluoroacetic acid anhydride - TFAA).

-

GC-MS system.

-

Standards for this compound and its metabolites.

Procedure:

-

Extraction:

-

Take a measured volume of the water sample (e.g., 100 mL).

-

Perform a liquid-liquid extraction by shaking the water sample with dichloromethane in a separatory funnel. Repeat the extraction twice.

-

Combine the dichloromethane extracts and dry them by passing through a column of anhydrous sodium sulfate.

-

-

Concentration:

-

Concentrate the dried extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

-

Derivatization:

-

Transfer the concentrated extract to a reaction vial.

-

Add the derivatization agent (e.g., TFAA) and heat the mixture at a specific temperature and time (e.g., 60 °C for 30 minutes) to convert the analytes into their volatile derivatives.

-

-

GC-MS Analysis:

-

GC Conditions:

-

Column: A capillary column suitable for pesticide analysis (e.g., SH-Rxi-5Sil MS).[19]

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature program to separate the derivatized analytes. For example, start at 90 °C, ramp to 240 °C, then to 290 °C, and finally to 300 °C.[19]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: A mass range appropriate for the target analytes and their derivatives (e.g., m/z 30-600).[19]

-

-

Identification and Quantification: Identify the compounds based on their retention times and mass spectra by comparing them to those of the derivatized standards. Quantify the analytes using a calibration curve prepared from the standards.

-

Visualizing Degradation Pathways

The following diagrams, created using the DOT language, illustrate the primary degradation pathways of this compound.

Abiotic and Biotic Degradation Pathways of this compound

Caption: Primary degradation pathways of this compound.

Microbial Degradation Pathway of this compound

Caption: Microbial degradation pathway of this compound with key enzymes.

Experimental Workflow for this compound Degradation Analysis

Caption: General workflow for analysis of this compound and its metabolites.

References

- 1. pertanika2.upm.edu.my [pertanika2.upm.edu.my]

- 2. ikm.org.my [ikm.org.my]

- 3. researchgate.net [researchgate.net]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdn.who.int [cdn.who.int]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound residues in soil and consumption risks among farmers growing vegetables in Ubon Ratchathani Province, Thailand [aimspress.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Enhanced this compound Degradation Using Immobilized and Free Cells of Enterobacter sp. Isolated from Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biodegradation of the this compound insecticide by Syncephalastrum racemosum | Research, Society and Development [rsdjournal.org]

- 16. msss.com.my [msss.com.my]

- 17. Screening of this compound-Degrading Bacteria Chryseobacterium sp. BSC2-3 and Unveiling the Change in Metabolome during this compound Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

- 19. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Carbofuran in Non-Target Organisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbofuran, a broad-spectrum carbamate pesticide, has been widely utilized in agriculture for its efficacy against insects, mites, and nematodes.[1] However, its high toxicity and non-selective nature pose a significant threat to a wide range of non-target organisms, including mammals, birds, fish, and invertebrates. This technical guide provides a comprehensive overview of the toxicological profile of this compound, with a focus on its effects on non-target species. It summarizes key quantitative toxicity data, details experimental methodologies for assessing its impact, and visualizes the primary mechanism of action through its signaling pathway. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development and environmental toxicology.

Introduction

This compound (2,3-dihydro-2,2-dimethyl-7-benzofuranyl methylcarbamate) exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] This mode of action, while effective for pest control, leads to a cascade of adverse effects in non-target organisms, ranging from acute mortality to sublethal impacts on reproduction, development, and behavior.[1][3] Despite restrictions on its use in many countries, this compound's persistence in certain environments and its continued application in others necessitate a thorough understanding of its ecotoxicological implications.[4]

Acute Toxicity Profile

This compound is highly toxic to a wide array of non-target organisms. The following tables summarize the acute toxicity data (LD50 and LC50 values) for various species.

Table 1: Acute Oral Toxicity (LD50) of this compound in Avian Species

| Species | LD50 (mg/kg body weight) | Reference |

| Fulvous Whistling-Duck (Dendrocygna bicolor) | 0.238 | [1] |

| Mallard (Anas platyrhynchos) | 0.48 - 0.51 | [1] |

| Bobwhite Quail (Colinus virginianus) | 12 | [1] |

| Pheasant (Phasianus colchicus) | 4.15 | [1] |

| Chickens (Gallus gallus domesticus) | 25 - 39 | [1][5] |